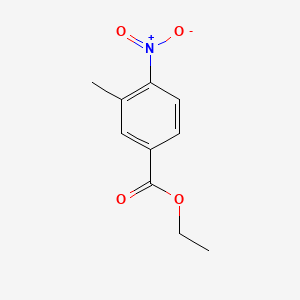

Ethyl 3-methyl-4-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXJZQMFWBIRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383865 | |

| Record name | ethyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30650-90-9 | |

| Record name | ethyl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-methyl-4-nitrobenzoate CAS number

An In-Depth Technical Guide to Ethyl 3-methyl-4-nitrobenzoate (CAS No. 30650-90-9)

Abstract

This compound is a pivotal chemical intermediate whose structural features—a nitro-substituted aromatic ring and an ethyl ester group—make it a versatile building block in modern organic synthesis. Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a precursor to complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, robust synthesis protocols with mechanistic insights, and its strategic application in contemporary drug discovery, with a focus on the development of novel antifungal agents. By integrating detailed experimental procedures with the underlying chemical principles, this document serves as an authoritative resource for scientists leveraging this compound in their research and development endeavors.

Core Compound Identification and Properties

This compound is registered under CAS Number 30650-90-9.[1][2][3][4] Its molecular structure is foundational to its reactivity and utility as a synthetic intermediate. The electron-withdrawing nature of the nitro group, positioned para to the methyl group, and the presence of the ester functionality allow for a range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30650-90-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2][5] |

| Molecular Weight | 209.20 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 51-55 °C | [1][5] |

| Appearance | Off-white solid | [1] |

| InChIKey | OAXJZQMFWBIRKF-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the esterification of its parent carboxylic acid, 3-methyl-4-nitrobenzoic acid. The protocol detailed below is a robust method that provides a high yield of the desired product.

Experimental Protocol: Esterification of 3-methyl-4-nitrobenzoic acid

This procedure outlines the synthesis via a nucleophilic substitution reaction, a cornerstone of organic chemistry.

Materials:

-

3-methyl-4-nitrobenzoic acid (starting material)

-

Ethyl iodide (esterifying agent)

-

Sodium bicarbonate (base)

-

N,N-dimethylformamide (DMF, solvent)

-

Hexane (for washing)

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methyl-4-nitrobenzoic acid (1.0 eq), sodium bicarbonate (1.2 eq), and N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add ethyl iodide (2.0 eq) to the mixture. The use of an excess of the ethylating agent helps to drive the reaction to completion.

-

Reaction Conditions: Heat the mixture to 70 °C and stir for 18 hours. The elevated temperature is necessary to overcome the activation energy of the reaction. DMF is an excellent polar aprotic solvent for this type of SN2 reaction, as it effectively solvates the sodium cation without solvating the carboxylate anion, thereby enhancing its nucleophilicity.

-

Work-up and Isolation: After 18 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing deionized water. This will cause the organic product to precipitate out of the aqueous phase.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid sequentially with deionized water and then with hexane to remove any remaining impurities.[1]

-

Drying and Characterization: Dry the collected solid to afford this compound as an off-white solid. The product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, Mass Spectrometry, and melting point determination.[1][6] The expected ¹H NMR spectrum in CDCl₃ will show characteristic peaks for the aromatic protons, the quartet of the ethyl group's CH₂, the singlet of the methyl group, and the triplet of the ethyl group's CH₃.[1][7]

Causality and Experimental Choices

-

Choice of Base: Sodium bicarbonate is a moderately weak base, sufficient to deprotonate the carboxylic acid to form the more nucleophilic carboxylate anion. This is crucial for the subsequent attack on the electrophilic ethyl iodide.

-

Solvent Selection: DMF is chosen for its high boiling point, allowing the reaction to be conducted at an elevated temperature, and its ability to dissolve both the ionic and organic reactants.

-

Reaction Mechanism: The reaction proceeds via an SN2 mechanism. The carboxylate anion, formed in situ, acts as a nucleophile and attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group.

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery and Development

The true value of this compound is realized in its role as a strategic intermediate. The nitro and ester groups are functional handles that can be manipulated in subsequent synthetic steps to build molecular complexity.

Precursor to Antifungal Agents

Recent research has highlighted the potential of 3-methyl-4-nitrobenzoate derivatives as promising antifungal drug candidates.[8] A study involving the synthesis and evaluation of eleven 3-methyl-4-nitrobenzoate derivatives against various Candida strains demonstrated significant antifungal activity.[1][2] For instance, methyl and pentyl 3-methyl-4-nitrobenzoate showed notable activity against C. guilliermondii.[1][2]

This research underscores the importance of the 3-methyl-4-nitrobenzoate scaffold. This compound is a direct and valuable precursor for creating libraries of such ester derivatives to explore structure-activity relationships (SAR). The general workflow involves synthesizing various esters from the parent acid (or via transesterification of the ethyl ester) and then screening them for biological activity.

Key Building Block for Telmisartan Precursors

While not a direct precursor to the antihypertensive drug Telmisartan, the parent acid, 3-methyl-4-nitrobenzoic acid, is a critical starting material for its synthesis.[9][10] This establishes the industrial relevance of this chemical family. The synthesis of Telmisartan involves a multi-step process where the structural features of 3-methyl-4-nitrobenzoic acid are essential for building the complex bis-benzimidazole core of the final active pharmaceutical ingredient (API).[9][10][11][12] The ethyl ester can be readily hydrolyzed back to the carboxylic acid, making it a stable, storable form of this key precursor.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As with any nitroaromatic compound, appropriate safety precautions must be observed when handling this compound. Based on data for closely related compounds such as 3-methyl-4-nitrobenzoic acid, the substance should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9][13] Avoid inhalation of dust and contact with skin and eyes.[9][13] In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound (CAS No. 30650-90-9) is more than a simple chemical compound; it is an enabling tool for innovation in pharmaceutical and chemical research. Its straightforward, high-yield synthesis and versatile functional groups provide a reliable foundation for constructing more complex and biologically active molecules. As demonstrated by its application in the development of novel antifungal agents, this intermediate continues to be a compound of significant interest for researchers aiming to address pressing challenges in medicine and beyond. This guide has provided the essential technical knowledge to understand, synthesize, and strategically apply this compound in a research and development setting.

References

-

This compound | C10H11NO4 | CID 2796918. PubChem, National Institutes of Health. [Link]

-

This compound. MySkinRecipes. [Link]

-

An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. Royal Society of Chemistry. [Link]

- Process for preparing telmisartan.

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]

-

Fischer Esterification of 3-ntrobenzoic acid. Truman ChemLab. [Link]

-

3‐Methyl‐4‐Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Scilit. [Link]

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

-

The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. [Link]

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3‐Methyl‐4‐Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation | Scilit [scilit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aiinmr.com [aiinmr.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 11. US7943781B2 - Process for preparing telmisartan - Google Patents [patents.google.com]

- 12. rjpbcs.com [rjpbcs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 3-methyl-4-nitrobenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-methyl-4-nitrobenzoate

Introduction

This compound is an important aromatic compound characterized by an ethyl ester functional group and a nitro group attached to a toluene backbone. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing nitro group and the versatile ester moiety allows for a range of chemical transformations, making it a key building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, intended for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 30650-90-9 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.20 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 51-55°C | [1][3] |

| Boiling Point | 331.3°C (Predicted) | [1] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)[O-])C | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid. This reaction, a variant of the Williamson ether synthesis adapted for esters, provides high yields.

Causality of Experimental Choices

The selection of reagents and conditions is critical for maximizing yield and purity.

-

Starting Material: 3-Methyl-4-nitrobenzoic acid is the direct precursor. Its synthesis often involves the selective oxidation of 2,4-dimethylnitrobenzene.[4] This precursor is an important intermediate for antihypertensive drugs like telmisartan.[4][5]

-

Ethylating Agent: Ethyl iodide is used as the source of the ethyl group. It is a reactive electrophile, readily undergoing an Sɴ2 reaction with the carboxylate anion.

-

Base: Sodium bicarbonate (NaHCO₃) is a moderately weak base used to deprotonate the carboxylic acid. This forms the nucleophilic carboxylate salt in situ. Its use is advantageous as it is inexpensive, easy to handle, and the byproducts (CO₂ and H₂O) are non-interfering.

-

Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the Sɴ2 mechanism without interfering with the nucleophile.

-

Temperature: The reaction is typically heated (e.g., to 70°C) to increase the reaction rate between the carboxylate and ethyl iodide.[3]

Experimental Protocol: Esterification of 3-methyl-4-nitrobenzoic acid

This protocol is based on a well-established procedure for the synthesis of this compound.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-methyl-4-nitrobenzoic acid (1.0 eq), sodium bicarbonate (1.2 eq), and N,N-dimethylformamide (DMF).

-

Addition of Reagent: Add ethyl iodide (2.0 eq) to the mixture.

-

Reaction: Stir the mixture at 70°C for approximately 18 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid first with water and then with hexane to remove residual DMF and unreacted ethyl iodide.

-

Drying: Dry the purified product to obtain this compound as an off-white solid. A reported yield for this procedure is approximately 91%.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its two primary functional groups: the nitro group and the ethyl ester.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine group (-NH₂). This transformation is fundamental for introducing a nucleophilic site on the aromatic ring, opening pathways for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are common motifs in pharmaceuticals.[5]

-

Hydrolysis of the Ester Group: The ethyl ester can be hydrolyzed back to a carboxylic acid under acidic or basic conditions. This allows for the modification of other parts of the molecule while protecting the carboxylic acid functionality, which can be deprotected in a later step.

-

Pharmaceutical Intermediate: Due to its structure, it serves as a crucial intermediate in synthesizing complex active pharmaceutical ingredients (APIs). For example, the corresponding acid, 3-methyl-4-nitrobenzoic acid, is a key starting material for the antihypertensive drug telmisartan.[5]

The following diagram illustrates the pivotal reaction of nitro group reduction.

Caption: Key reduction reaction of this compound.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed. The protocol must be self-validating, where analytical data unequivocally confirms the structure of the final product.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. The expected signals include a quartet and a triplet for the ethyl group protons, a singlet for the methyl group protons on the ring, and distinct signals for the three aromatic protons.[3]

-

¹H NMR (CDCl₃) δ: 8.04-7.98 (m, 3H, Ar-H), 4.42 (q, 2H, -OCH₂CH₃), 2.63 (s, 3H, Ar-CH₃), 1.42 (t, 3H, -OCH₂CH₃).[3]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Strong absorption bands are expected for the C=O of the ester and the N-O stretching of the nitro group.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak (M+) would be at m/z 209. A common observation in chemical ionization is the protonated molecule [M+H]⁺ at m/z 210.[3]

Analytical Workflow

Caption: Standard analytical workflow for compound verification.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound was not detailed in the search, general precautions for nitroaromatic compounds and esters should be followed. Related compounds like ethyl nitrobenzoates are listed as causing skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers must consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

-

FAQ. (n.d.). What are the synthesis methods and applications of 3-Methyl-4-nitrobenzoic acid? Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H11NO4 | CID 2796918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 30650-90-9 [chemicalbook.com]

- 4. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

Ethyl 3-methyl-4-nitrobenzoate molecular weight

An In-Depth Technical Guide to Ethyl 3-methyl-4-nitrobenzoate: Properties, Synthesis, and Applications

Abstract

This compound is a substituted aromatic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and materials science. As a versatile synthetic intermediate, its utility is defined by the unique reactivity conferred by its constituent functional groups: an ethyl ester, a nitro group, and a methyl-substituted benzene ring. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, and a robust framework for its analytical characterization. Furthermore, it explores the compound's applications as a crucial building block in the development of novel therapeutic agents, including recent investigations into its derivatives as potential antifungal drugs. This document is intended to serve as a technical resource for researchers, offering both foundational knowledge and practical insights to leverage this compound in advanced research and development projects.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with three different functional groups. The systematic placement of the ethyl carboxylate, methyl, and nitro groups on the aromatic core dictates its chemical behavior and synthetic potential. The electron-withdrawing nature of the nitro and ester groups, partially offset by the electron-donating methyl group, creates a nuanced electronic profile that can be exploited in multi-step organic synthesis.

| Identifier | Data | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 30650-90-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)[O-])C | [1] |

| InChIKey | OAXJZQMFWBIRKF-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical state and solubility of this compound are characteristic of a moderately polar organic solid. These properties are crucial for selecting appropriate solvent systems for its synthesis, purification, and subsequent reactions.

| Property | Value | Source |

| Molecular Weight | 209.20 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 51-55 °C | [2][3] |

| Boiling Point | 331.3 °C (Predicted) | [2] |

| Solubility | Soluble in common organic solvents like ethyl acetate, acetone, and chloroform. | Inferred from standard organic chemistry principles. |

Synthesis and Purification

The most direct and common synthesis of this compound is through the esterification of its corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid. This process is a cornerstone reaction that provides a reliable and high-yielding route to the target compound.

Synthesis Pathway: Fischer Esterification

The synthesis proceeds via the Fischer esterification of 3-methyl-4-nitrobenzoic acid. In a variation of this classic acid-catalyzed reaction, the carboxylate is first generated with a mild base, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide. This choice is driven by the desire to avoid harsh acidic conditions that could potentially lead to side reactions on the sensitive nitro-substituted ring. N,N-Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the carboxylate anion and facilitates the SN2 reaction with ethyl iodide.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis of this compound.[3]

Materials:

-

3-methyl-4-nitrobenzoic acid

-

Ethyl iodide

-

Sodium bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Hexane

Procedure:

-

To a round-bottom flask, add 3-methyl-4-nitrobenzoic acid (1.0 eq), sodium bicarbonate (1.2 eq), and N,N-Dimethylformamide (DMF).

-

Stir the mixture to ensure homogeneity. Add ethyl iodide (2.0 eq) to the suspension.

-

Heat the reaction mixture to 70°C and maintain with vigorous stirring for 18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting acid is consumed.

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMF).

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the crude solid thoroughly with deionized water to remove residual DMF and inorganic salts.

-

Perform a final wash with cold hexane to remove non-polar impurities.

-

Dry the resulting off-white solid under vacuum to yield this compound. A reported yield for this procedure is approximately 91%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-pronged analytical approach is necessary. Each technique provides a piece of structural evidence, and together they form a self-validating confirmation of the final product.

-

4.1 Chromatographic Analysis (TLC): Thin-Layer Chromatography is the first line of analysis, used to monitor the reaction's progress. A successful reaction is indicated by the disappearance of the polar starting material spot (3-methyl-4-nitrobenzoic acid) and the appearance of a new, less polar product spot with a higher Rf value.

-

4.2 Spectroscopic Confirmation:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the structure. Expected signals include a triplet and a quartet in the aliphatic region corresponding to the ethyl group protons, a singlet for the methyl group protons attached to the ring, and distinct signals in the aromatic region for the three ring protons.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 10 distinct signals, confirming the presence of all carbon atoms in the unique electronic environments of the molecule.

-

Infrared (IR) Spectroscopy: IR analysis is crucial for confirming the presence of key functional groups. Strong absorption bands are expected for the ester carbonyl (C=O) stretch (typically ~1720 cm⁻¹) and the symmetric and asymmetric stretches of the nitro group (N-O) (typically ~1530 and ~1350 cm⁻¹).[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Under Chemical Ionization (CI) conditions, the spectrum is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 210.[3]

-

-

4.3 Purity Assessment (Melting Point): A sharp melting point range that is consistent with the literature value (51-55 °C) is a strong indicator of high purity.[2][3] Impurities will typically depress and broaden the melting point range.

Applications in Research and Drug Development

This compound serves as a valuable scaffold and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]

Core Utility as a Synthetic Building Block

The molecule's true value lies in the orthogonal reactivity of its functional groups.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, which is a key functional group for introducing further complexity, for example, through amide bond formation or diazotization reactions. This amine is a precursor to the synthesis of various heterocyclic systems.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions. This acid can then be converted into other functional groups like acid chlorides or amides.

The parent acid, 3-methyl-4-nitrobenzoic acid, is a known intermediate in the synthesis of the antihypertensive drug Telmisartan, highlighting the importance of this structural motif in medicinal chemistry.[4]

Case Study: Antifungal Drug Discovery

Recent research has highlighted the potential of 3-methyl-4-nitrobenzoate derivatives as antifungal agents. A 2025 study investigated a series of eleven ester derivatives of 3-methyl-4-nitrobenzoic acid for their activity against four strains of Candida.[5] The study found that the methyl and pentyl ester derivatives exhibited significant antifungal activity, particularly against C. guilliermondii.[5]

This research underscores the importance of this compound as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying the ester group (e.g., methyl, ethyl, pentyl), researchers can probe the specific interactions between the molecule and its biological target, which in this case was proposed to be the enzyme Thymidylate Kinase (TMPK).[5] The ethyl ester serves as a critical data point in this series to optimize for potency and other desirable pharmacological properties.

Safety and Handling

This compound is a chemical compound that should be handled with appropriate care in a laboratory setting. Nitroaromatic compounds can be toxic and should be handled with personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Before handling, users must consult the full Material Safety Data Sheet (MSDS) provided by the supplier for complete safety and handling information.

Conclusion

This compound is more than a simple chemical with a defined molecular weight. It is a strategically important building block for organic synthesis, offering a combination of reactive sites that can be selectively manipulated to create high-value molecules. Its established role as a precursor in pharmaceutical synthesis and its emerging potential in the development of new antifungal agents demonstrate its continued relevance to the scientific community. This guide has provided the essential technical details—from synthesis to application—to empower researchers and drug development professionals to effectively utilize this versatile compound in their work.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2796918, this compound. Available at: [Link]

-

MySkinRecipes (n.d.). This compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14945864, Ethyl 4-methyl-3-nitrobenzoate. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of ethyl 4-nitrobenzoate. Available at: [Link]

-

ResearchGate (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available at: [Link]

-

Organic Syntheses (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8167085, 4-Ethyl-3-nitrobenzoate. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Electronic Supplementary Information for: A simple and efficient protocol for the esterification of carboxylic acids. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-methyl-4-nitrobenzoate

Prepared by a Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of Ethyl 3-methyl-4-nitrobenzoate, a key chemical intermediate in the synthesis of pharmaceuticals and other specialty chemicals. We will delve into its chemical and physical properties, present a validated synthesis protocol based on the Fischer esterification of 3-methyl-4-nitrobenzoic acid, and offer a detailed analysis of its spectroscopic characterization. Furthermore, this document explores the compound's role as a versatile building block in drug development, supported by mechanistic insights and safety protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Importance

This compound (CAS No: 30650-90-9) is an aromatic nitro compound and a benzoate ester. Its structure, featuring an ester, a nitro group, and a methyl group on a benzene ring, makes it a valuable and reactive intermediate in multi-step organic syntheses. The strategic placement of these functional groups allows for a variety of chemical transformations, such as the reduction of the nitro group to an amine or hydrolysis of the ester to a carboxylic acid. These transformations are fundamental in the construction of more complex molecules, particularly active pharmaceutical ingredients (APIs). For instance, the precursor acid, 3-methyl-4-nitrobenzoic acid, is a crucial intermediate in the synthesis of the widely used antihypertensive drug, telmisartan.[1] The ester form, this compound, offers different solubility and reactivity profiles, making it a versatile tool in the medicinal chemist's arsenal. Studies have also explored derivatives of 3-methyl-4-nitrobenzoate for their potential as antifungal agents, highlighting the compound's relevance in drug discovery.[2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [3][4] |

| Molecular Weight | 209.2 g/mol | [3] |

| Appearance | Off-white solid | [5] |

| Melting Point | 51-55°C | [3][5] |

| Boiling Point | 331.3°C | [3] |

| CAS Number | 30650-90-9 | [4][5] |

| Storage | Room temperature, dry conditions | [3] |

Synthesis of this compound via Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 3-methyl-4-nitrobenzoic acid. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6]

Reaction Mechanism and Rationale

The Fischer esterification mechanism involves several key reversible steps.[7] Understanding this mechanism is crucial for optimizing reaction conditions to favor product formation.

-

Causality: The reaction is driven by Le Chatelier's principle. Using an excess of the alcohol (ethanol) shifts the equilibrium towards the ester product. The strong acid catalyst (e.g., H₂SO₄) is essential because it protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][8] Water is a byproduct; its removal can also drive the reaction forward.[7]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C10H11NO4 | CID 2796918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 30650-90-9 [chemicalbook.com]

- 6. homework.study.com [homework.study.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. brainly.com [brainly.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-methyl-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Ethyl 3-methyl-4-nitrobenzoate is a nitroaromatic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an ester and a nitro functional group, allows for selective chemical transformations, making it a valuable building block in organic synthesis.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring process safety, optimizing reaction conditions, and guaranteeing the quality of downstream products. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and expert insights.

Core Physical and Chemical Identifiers

A foundational aspect of working with any chemical compound is the accurate knowledge of its fundamental identifiers and properties. These data points are critical for everything from inventory management and safety protocols to stoichiometric calculations in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | [1][2] |

| CAS Number | 30650-90-9 | [2] |

| Appearance | Off-white to light yellow solid | [3][4] |

| Melting Point | 51-55 °C | [1][4] |

| Boiling Point | 331.3 °C (Predicted) | [1] |

| Density | No experimental data available | |

| Solubility | Soluble in many organic solvents; limited solubility in water. | [5] |

Elucidation of Molecular Structure and Properties

The arrangement of atoms and functional groups within a molecule dictates its physical and chemical behavior. Spectroscopic techniques are indispensable tools for confirming the structure and purity of a compound like this compound.

Spectral Data Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule, confirming the presence of the ethyl, methyl, and aromatic protons. A representative spectrum in CDCl₃ shows a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methyl group on the benzene ring, and multiplets for the aromatic protons.[4]

-

¹H NMR (CDCl₃) δ: 8.04-7.98 (m, 3H), 4.42 (q, 2H), 2.63 (s, 3H), 1.42 (t, 3H)[4]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.

-

Mass Spectrum (NH₃-Cl) m/z: 210 (100%, M+H⁺)[4]

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. For this compound, characteristic peaks would be observed for the C=O stretching of the ester, the N-O stretching of the nitro group, and C-H stretching of the aromatic and aliphatic groups.

Experimental Protocols for Property Determination

The following section details standardized methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting point range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Diagram of Melting Point Determination Workflow

Caption: A flowchart illustrating the key steps in determining the melting point of a solid organic compound.

Solubility Assessment

Understanding a compound's solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Protocol:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure: To approximately 10 mg of this compound in a test tube, add 1 mL of the selected solvent.

-

Observation: The mixture is agitated vigorously for 1-2 minutes at room temperature. The solubility is observed and categorized as soluble, partially soluble, or insoluble.

-

Heating: If the compound is insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.

Diagram of Solubility Testing Logic

Caption: A logical flow diagram for determining the solubility of a compound in a given solvent.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6]

-

Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[6][3] Avoid creating dust.[3]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Hazard Identification:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a key intermediate in the chemical and pharmaceutical industries. By understanding its molecular characteristics, employing rigorous experimental protocols for property determination, and adhering to strict safety guidelines, researchers and drug development professionals can effectively and safely utilize this compound in their synthetic endeavors. The provided data and methodologies serve as a valuable resource for optimizing its use in the development of novel and important molecules.

References

-

Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet - this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2796918, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14945864, Ethyl 4-methyl-3-nitrobenzoate. Retrieved from [Link]

-

Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. (n.d.). Retrieved from [Link]

- Henkel Corporation. (2006, March 8). Material Safety Data Sheet - DURABOND EPOXY ADHESIVE E-90FL 50 ML.

- Pereira, R., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules, 28(8), 3535.

-

CAS. (n.d.). Methyl 3-nitrobenzoate. Common Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4419940, 4-Nitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3271820, 3-Nitrobenzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Angene Chemical. (2021, May 1).

-

Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

- National Institute of Standards and Technology. (2015, January 8).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8167085, 4-Ethyl-3-nitrobenzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 260927, Mthis compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H11NO4 | CID 2796918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | 30650-90-9 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemscene.com [chemscene.com]

- 7. angenechemical.com [angenechemical.com]

Physicochemical Profile of Ethyl 3-methyl-4-nitrobenzoate

An In-Depth Technical Guide to the Melting Point of Ethyl 3-methyl-4-nitrobenzoate

For professionals in the fields of chemical research and pharmaceutical development, the precise characterization of molecular compounds is a foundational requirement for innovation and regulatory compliance. This compound, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, is no exception.[1] Its physical properties, particularly its melting point, serve as a critical indicator of purity and identity. This guide provides a comprehensive examination of the melting point of this compound, grounded in authoritative data and established laboratory practices.

Understanding the fundamental properties of a compound is the first step in its rigorous analysis. This compound is an off-white solid at room temperature, and its identity is defined by the properties summarized below.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 30650-90-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][3] |

| Molecular Weight | 209.20 g/mol | [1][3] |

| Reported Melting Point | 51 – 55 °C | [1][2] |

The reported melting point for this compound varies slightly across different suppliers and experimental reports, typically cited within the range of 51-52.5°C to 53-55°C.[1][2] This variation is not unusual and underscores the importance of a standardized determination protocol. The observed melting range in a laboratory setting provides direct insight into the sample's purity.

The Principle of Melting Point Analysis: A Cornerstone of Purity Assessment

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[4] For a pure crystalline solid, this transition occurs at a sharply defined temperature.[4] The underlying principle is that the energy supplied as heat is absorbed by the substance as the heat of fusion, breaking down the crystal lattice structure. During this phase change, the temperature of the substance remains constant until all the solid has melted.[4]

The presence of even minor impurities disrupts the uniform crystal lattice. This disruption weakens the intermolecular forces holding the solid together, requiring less energy (a lower temperature) to break the structure. Consequently, impure compounds exhibit two distinct characteristics:

-

Melting Point Depression: The temperature at which melting begins is lower than that of the pure substance.

-

Melting Point Broadening: The transition from solid to liquid occurs over a wider temperature range (e.g., 145-148°C) instead of a sharp point (e.g., 149.5-150°C).

Therefore, determining the melting point is a rapid, cost-effective, and highly reliable method for gauging the purity of a crystalline organic compound like this compound.[4]

Experimental Determination of Melting Point: A Validated Protocol

The following protocol describes a self-validating system for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Sample Preparation: The Foundation of Accuracy

The initial preparation of the sample is a critical step that directly influences the reproducibility and accuracy of the results. The primary requirement is that the sample be a fine, homogenous powder and completely dry.[4]

Step-by-Step Protocol:

-

Drying: Ensure the this compound sample is thoroughly dry. If moisture is suspected, dry the sample in a desiccator or a vacuum oven at a temperature well below its melting point.

-

Homogenization: Place a small amount of the compound on a clean, dry watch glass or in a mortar.

-

Grinding: Using a spatula or pestle, gently crush any large crystals to form a fine, uniform powder.[4] This ensures efficient and even heat transfer throughout the sample within the capillary tube.

Causality Insight: A coarse or non-homogenous sample will heat unevenly, leading to a broadened and inaccurate melting range. Proper grinding maximizes the surface area for consistent heat absorption.[4]

Capillary Tube Loading

Step-by-Step Protocol:

-

Obtain Capillary Tube: Use a standard melting point capillary tube, sealed at one end.

-

Load Sample: Press the open end of the capillary tube into the powdered sample. A small amount of the compound will be forced into the tube.

-

Pack Sample: Gently tap the sealed end of the capillary tube on a hard surface to cause the powder to fall to the bottom.[5] Alternatively, drop the tube through a long glass tube onto the benchtop to compact the sample.

-

Verify Height: Continue packing until the sample column is approximately 2-3 mm high.

Causality Insight: An overly large sample will result in a significant temperature differential between the top and bottom of the sample, artificially broadening the melting range.[5] A loosely packed sample will not conduct heat efficiently.

Measurement Using a Melting Point Apparatus

Step-by-Step Protocol:

-

Initial Fast Run (Optional but Recommended): Place the loaded capillary into the apparatus and heat rapidly to get a quick, approximate melting point. This saves time during the precise measurement. Let the apparatus cool to at least 10-15°C below this approximate value.

-

Precise Measurement: Insert a new capillary tube with the sample into the apparatus.

-

Heating Rate: Set the heating rate. Far from the expected melting point, a faster rate is acceptable. When the temperature is within 10-15°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[5]

-

Observation and Recording: Observe the sample closely through the magnifying lens.

-

Record T1 : The temperature at which the first drop of liquid appears.

-

Record T2 : The temperature at which the last solid crystal melts completely.[6]

-

-

Report Result: The melting point is reported as the range from T1 to T2.

-

Replicate: For robust validation, perform the measurement in duplicate or triplicate. Consistent values confirm the accuracy of the result.

Causality Insight: A rapid heating rate near the melting point will cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting point reading.[5] A slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample.

Synthesis Context and the Impact of Impurities

This compound is commonly synthesized via the esterification of 3-methyl-4-nitrobenzoic acid. A typical laboratory-scale synthesis involves reacting 3-methyl-4-nitrobenzoic acid with ethyl iodide in the presence of a base like sodium bicarbonate and a solvent such as N,N-dimethylformamide (DMF).[2]

Potential Impurities from Synthesis:

-

Unreacted 3-methyl-4-nitrobenzoic acid (starting material).

-

Residual solvents (e.g., DMF, hexane).

-

Side-products from competing reactions.

The presence of these impurities will depress and broaden the melting point of the final product. Therefore, purification, typically through recrystallization, is essential after synthesis to achieve a sample of high purity. The sharpness of the melting point range (ideally ≤ 1°C) serves as a reliable confirmation of successful purification.

Visualizing the Workflow and Concepts

Diagrams provide a clear visual representation of experimental processes and theoretical concepts, enhancing understanding for researchers.

Caption: Standard workflow for melting point determination.

Caption: Effect of impurities on a compound's melting point.

Troubleshooting and Expert Interpretation

| Observation | Potential Cause(s) | Recommended Action |

| Broad Melting Range (>2°C) | 1. Sample is impure.2. Heating rate was too fast.[5]3. Poor packing of the capillary tube. | 1. Purify the sample (e.g., by recrystallization).2. Repeat measurement with a heating rate of 1-2°C/min near the M.P.3. Repack the capillary tube ensuring a dense, 2-3 mm sample. |

| Sample Decomposes (Darkens) | The compound is thermally unstable and decomposes at or near its melting point. | Note the decomposition temperature. Some compounds have a decomposition point rather than a true melting point. |

| Inconsistent Readings | 1. Thermometer is not calibrated.2. Inconsistent sample packing or heating rate between runs. | 1. Calibrate the thermometer using known standards.2. Strictly adhere to the standardized protocol for all measurements. |

| Sample Shrinks or Sags Before Melting | This can indicate the presence of moisture or residual solvent evaporating before the melt begins. | Ensure the sample is thoroughly dried before measurement. |

Conclusion

The melting point of this compound, experimentally determined to be in the range of 51-55°C , is a fundamental physical constant that is indispensable for its identification and quality control in research and development. A sharp melting range, as determined by a carefully executed and validated protocol, is a primary indicator of high purity. For scientists and professionals in drug development, mastering the technique and interpretation of melting point determination is not merely a procedural task; it is a commitment to scientific integrity and the foundation for reliable downstream applications.

References

-

How To Determine Melting Point Of Organic Compounds? . Chemistry For Everyone. Available at: [Link]

-

Melting point determination . University of Calgary. Available at: [Link]

-

This compound . MySkinRecipes. Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound . BYJU'S. Available at: [Link]

-

Determination of Melting Point . ScienceGeek.net. Available at: [Link]

-

DETERMINATION OF MELTING POINTS . Mettler Toledo. Available at: [Link]

-

This compound . PubChem, National Institutes of Health. Available at: [Link]

Sources

Compound Profile: Ethyl 3-methyl-4-nitrobenzoate

An In-Depth Technical Guide to Ethyl 3-methyl-4-nitrobenzoate: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical and fine chemical industries. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its physicochemical properties, synthesis, characterization, and applications, with a particular focus on its boiling point and role as a building block in complex organic synthesis.

This compound (CAS No. 30650-90-9) is a nitroaromatic compound with the molecular formula C₁₀H₁₁NO₄.[1][2] Its structure, featuring an ethyl ester and nitro and methyl groups on the benzene ring, makes it a versatile intermediate for the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The boiling point is a critical parameter for its purification and for defining reaction conditions at elevated temperatures.

| Property | Value | Source(s) |

| Boiling Point | 331.3°C | [1] |

| Melting Point | 51-55°C | [1][3] |

| Molecular Weight | 209.20 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| CAS Number | 30650-90-9 | [1][2][3] |

| Appearance | Off-white solid | [3] |

| Storage | Room temperature, dry | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of its precursor, 3-methyl-4-nitrobenzoic acid. This can be achieved through various methods, including Fischer esterification or by reaction with an ethylating agent in the presence of a base.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-methyl-4-nitrobenzoic acid

This protocol is adapted from a known synthetic method.[3]

Materials:

-

3-methyl-4-nitrobenzoic acid (2.0 mol)

-

Ethyl iodide (4.0 mol)

-

Sodium bicarbonate (2.38 mol)

-

N,N-dimethylformamide (DMF) (200 mL)

-

Water

-

Hexane

Procedure:

-

In a suitable reaction vessel, combine 3-methyl-4-nitrobenzoic acid (362.3 g), N,N-dimethylformamide (200 mL), sodium bicarbonate (200 g), and ethyl iodide (623.9 g).[3]

-

Stir the mixture at 70°C for 18 hours.[3]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

Pour the cooled mixture into water (2000 mL) to precipitate the product.[3]

-

Collect the solid product by filtration and wash it with water.[3]

-

Further wash the solid with hexane and dry to yield this compound as an off-white solid.[3]

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, is a common method.[4][5]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Data | Source |

| ¹H NMR (CDCl₃) | δ 8.04-7.98 (m, 3H), 4.42 (q, 2H), 2.63 (s, 3H), 1.42 (t, 3H) | [3] |

| Mass Spec (NH₃-Cl) | m/z 210 (100%, M+H⁺) | [3] |

Applications in Drug Development and Chemical Synthesis

This compound is a valuable building block due to its functional groups, which allow for selective reductions and coupling reactions.[1]

Intermediate in Telmisartan Synthesis

One of the most significant applications of this compound is as a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used for treating hypertension.[6] The synthesis of Telmisartan from 3-methyl-4-nitrobenzoic acid involves several steps, including esterification, reduction, and cyclization.[6]

Role in Medicinal Chemistry Research

Derivatives of 3-methyl-4-nitrobenzoic acid have been investigated for their potential biological activities. For instance, various esters, including the methyl and pentyl esters, have shown promising antifungal activity against Candida species.[7] This highlights the potential for this compound and related compounds as scaffolds in the development of new therapeutic agents.

Caption: Synthetic utility of this compound in drug development.

Safety, Handling, and Storage

While specific safety data for this compound is not extensively detailed in the provided results, general precautions for handling nitroaromatic compounds should be followed. These include working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding contact with skin and eyes. The compound should be stored at room temperature in a dry environment.[1]

Conclusion

This compound is a chemical intermediate with a well-defined boiling point and other physicochemical properties. Its synthesis is well-established, and its utility in the pharmaceutical industry, particularly in the synthesis of Telmisartan, is significant. The reactivity of its functional groups also makes it a valuable tool for medicinal chemists exploring new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with this important compound.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

- Truman State University. (2017).

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Methyl-4-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education Resources. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H11NO4 | CID 2796918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 30650-90-9 [chemicalbook.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

Introduction to Ethyl 3-methyl-4-nitrobenzoate

An In-depth Technical Guide to the Solubility of Ethyl 3-methyl-4-nitrobenzoate

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's solubility characteristics for formulation, process development, and quality control.

This compound is a nitroaromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring an aromatic ring, a nitro group, and an ester functional group, dictates its physicochemical properties and, consequently, its behavior in various solvents. Understanding its solubility is a critical first step in the early stages of drug discovery and development, as poor solubility can lead to unpredictable in vitro results, low bioavailability, and challenges in formulation.[2][3]

The precise characterization of a compound's solubility profile is therefore not merely a routine measurement but a foundational pillar of successful chemical and pharmaceutical development. This guide will delve into the theoretical underpinnings of solubility and provide a detailed, field-proven protocol for its accurate determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 30650-90-9 | [4] |

| Molecular Formula | C₁₀H₁₁NO₄ | [4] |

| Molecular Weight | 209.20 g/mol | [4] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 331.3 °C | [1] |

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5] The polarity of this compound is complex; the ethyl ester and methyl groups are nonpolar, the aromatic ring is hydrophobic, and the nitro group is highly polar. This amphiphilic nature suggests it will exhibit limited solubility in water and greater solubility in organic solvents.[6]

Key factors influencing solubility include:

-

Solvent Polarity: Polar solvents will interact more strongly with the nitro group, while nonpolar solvents will better solvate the aromatic ring and alkyl substituents.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the crystal.[5]

-

pH (for ionizable compounds): this compound is a neutral molecule and is not expected to have pH-dependent solubility.

Experimental Determination of Thermodynamic Solubility

For drug development and formulation, the most crucial solubility value is the thermodynamic solubility . This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature. The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[7] This method is considered the most reliable and is widely used for its accuracy.[7]

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of the shake-flask method lies in its design, which ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The key is to add an excess of the solid compound to the solvent, allowing the system to reach saturation over a defined period of agitation.[8]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation of Materials:

-

Accurately weigh approximately 5-10 mg of this compound into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.[7]

-

Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., purified water, phosphate-buffered saline, ethanol) to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator or on a rotator set to a constant temperature (typically 25 °C for pharmaceutical applications).

-

Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A 24-hour period is common, but for some compounds, 48 or 72 hours may be necessary.[2] The goal is for the concentration of the dissolved compound to become constant.

-

-

Phase Separation:

-

After incubation, remove the vials and allow them to stand for a short period to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PVDF) and filter the supernatant into a clean analysis vial. This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.[2]

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often preferred for its specificity and sensitivity.

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Determine the concentration of the this compound in the filtered sample by interpolating its response from the calibration curve. This concentration represents the thermodynamic solubility.

-

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. The following table provides a template for reporting the solubility of this compound in various pharmaceutically relevant solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Classification |

| Purified Water | 25 | [Data] | [Data] | [e.g., Practically Insoluble] |

| PBS (pH 7.4) | 25 | [Data] | [Data] | [e.g., Practically Insoluble] |

| Ethanol | 25 | [Data] | [Data] | [e.g., Soluble] |

| Acetone | 25 | [Data] | [Data] | [e.g., Freely Soluble] |

| Hexane | 25 | [Data] | [Data] | [e.g., Sparingly Soluble] |

Note: This table is a template. Actual experimental data is required to populate the fields.

The interpretation of this data is crucial for drug development. For instance, very low aqueous solubility (<0.1 mg/mL) would classify the compound as poorly soluble, suggesting potential challenges with oral absorption and requiring formulation strategies such as particle size reduction or the use of solubility enhancers.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling nitroaromatic compounds should be observed. These compounds should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9][10] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The solubility of this compound is a fundamental parameter that dictates its utility and developmental pathway in various scientific fields. While specific quantitative data is not readily published, this guide provides the authoritative framework and detailed methodology required for its precise and reliable determination. By employing the robust shake-flask method and adhering to principles of scientific integrity, researchers can generate the high-quality solubility data essential for informed decision-making in drug development, chemical synthesis, and formulation science.

References

-

Shake Flask Method Summary . BioAssay Systems. Available at: [Link]

-

This compound | C10H11NO4 | CID 2796918 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . ACS Publications - Analytical Chemistry. Available at: [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations . ACS Publications - Journal of Chemical Education. Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note . National Institutes of Health (NIH). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds . Scribd. Available at: [Link]

-

Potentiometry . UPUMS. Available at: [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations . ResearchGate. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? . YouTube. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . Available at: [Link]

-

Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations . ERIC. Available at: [Link]

-

This compound . MySkinRecipes. Available at: [Link]

-

MSDS - OHS14953 (Methyl m-nitrobenzoate) . ChemADVISOR, Inc. Available at: [Link]

-

Ethyl 4-nitrobenzoate - Solubility of Things . Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound | C10H11NO4 | CID 2796918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to the Spectral Analysis of Ethyl 3-methyl-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectral data for Ethyl 3-methyl-4-nitrobenzoate (C₁₀H₁₁NO₄), a compound of interest in various chemical and pharmaceutical research fields. The structural elucidation of such molecules is paramount, and a multi-faceted spectroscopic approach is the cornerstone of this process. Here, we synthesize data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive spectral profile of the title compound.

Molecular Structure and Properties

This compound is an aromatic ester. Its structure, confirmed by the collective spectral data, consists of a benzene ring substituted with an ethyl ester group, a methyl group, and a nitro group. The molecular weight of this compound is 209.20 g/mol .[1][2]

To facilitate the discussion of NMR data, the atoms in the molecule are systematically numbered as shown in the diagram below.

Caption: Structure of this compound with atom numbering for spectral assignments.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the ratio of protons, and the splitting pattern (multiplicity) gives information about neighboring protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic compounds due to its excellent solubilizing properties and the single residual solvent peak at ~7.26 ppm, which typically does not interfere with signals from the analyte.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is typically a 300 MHz or higher field magnet.

-

Data Acquisition: Acquire the spectrum using standard parameters. This includes setting the appropriate spectral width, number of scans (typically 8-16 for good signal-to-noise), and a relaxation delay of 1-5 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS, 0 ppm).

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the aromatic and aliphatic protons.